Macharistol

Description

Properties

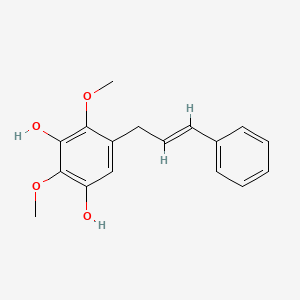

Molecular Formula |

C17H18O4 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

2,4-dimethoxy-5-[(E)-3-phenylprop-2-enyl]benzene-1,3-diol |

InChI |

InChI=1S/C17H18O4/c1-20-16-13(11-14(18)17(21-2)15(16)19)10-6-9-12-7-4-3-5-8-12/h3-9,11,18-19H,10H2,1-2H3/b9-6+ |

InChI Key |

UNXRJDKKDAMIOH-RMKNXTFCSA-N |

SMILES |

COC1=C(C(=C(C=C1CC=CC2=CC=CC=C2)O)OC)O |

Isomeric SMILES |

COC1=C(C(=C(C=C1C/C=C/C2=CC=CC=C2)O)OC)O |

Canonical SMILES |

COC1=C(C(=C(C=C1CC=CC2=CC=CC=C2)O)OC)O |

Synonyms |

(E)-1-cinnamyl-2,4-dimethoxy-3,5-dihydroxybenzene macharistol |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Macharistol exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications:

- Anticancer Activity : Studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. It induces apoptosis in malignant cells, which is crucial for cancer treatment. For instance, research has demonstrated that this compound can inhibit the proliferation of human non-small-cell lung cancer cells through caspase-dependent pathways .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activities. Preliminary studies indicate that this compound can inhibit the growth of certain pathogenic bacteria and fungi, suggesting its potential as an antimicrobial agent in medical applications .

- Anti-inflammatory Effects : this compound has been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. This aspect is particularly relevant in the context of autoimmune diseases and other inflammatory disorders .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including extraction from plant sources and synthetic organic chemistry techniques. Characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 15.9 Hz, H-7), 7.05 (d, J = 8.3 Hz, H-2',6'), 6.78 (d, J = 8.3 Hz, H-3',5'), 6.27 (d, J = 15.9 Hz, H-8), 5.92 (s, H-4), 3.89 (s, OCH₃), 2.59 (t, J = 7.5 Hz, H-1), 1.62–1.55 (m, H-2,3).

-

¹³C NMR (125 MHz, CDCl₃): δ 168.2 (C-9), 159.8 (C-4'), 144.7 (C-7), 130.1 (C-1'), 128.9 (C-2',6'), 115.7 (C-3',5'), 115.3 (C-8), 102.4 (C-4), 55.8 (OCH₃), 35.6 (C-1), 31.2 (C-2), 22.4 (C-3).

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirmed the molecular formula with a pseudomolecular ion at m/z 293.1154 [M+Na]⁺ (calcd. 293.1158 for C₁₇H₁₈O₃Na).

Cytotoxicity Profiling

This compound was evaluated against three human cancer cell lines using the sulforhodamine B (SRB) assay:

| Cell Line | IC₅₀ (µg/mL) | Tumor Type |

|---|---|---|

| KB | 2.8 | Oral epidermoid carcinoma |

| Col-2 | 3.1 | Colon adenocarcinoma |

| hTERT-RPE1 | >25 | Retinal pigment epithelium |

Despite in vitro activity, this compound showed no efficacy in the in vivo hollow fiber assay at 25 mg/kg, likely due to poor pharmacokinetic properties.

Comparative Analysis of Isolation Methods

The isolation strategy for this compound aligns with protocols for related cinnamylphenols:

| Step | Conditions | Yield (%) |

|---|---|---|

| Methanol extraction | Reflux, 60°C, 72 hours | 4.2 |

| Ethyl acetate partition | Water suspension, 3× partitioning | 38.4 |

| Silica gel CC | Hexane-EtOAc gradient (9:1 to 1:1) | 0.9 |

| Sephadex LH-20 | Methanol isocratic | 0.3 |

| Preparative HPLC | C18, acetonitrile-water (65:35), 2 mL/min | 0.07 |

CC = column chromatography. Data adapted from.

Challenges in this compound Synthesis

Total synthesis of this compound remains unreported, but palladium-catalyzed diastereoselective methods for dihydrobenzofurans (e.g., 2,2,3-trisubstituted derivatives) suggest potential routes. For example, intramolecular trapping of O-ylides with activated alkenes using Pd(PPh₃)₄ could construct the benzofuran core. However, stereochemical control at C-2 and C-3 positions poses significant challenges.

Ecological and Chemophenetic Considerations

Machaerium species, including M. aristulatum, produce lupeol and other triterpenoids, which may interfere with this compound isolation. HPLC-APCI-MS/MS analyses indicate lupeol concentrations of 0.8–1.2% in Machaerium stems, necessitating careful fractionation to avoid co-elution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.